- One pot process for the preparation of oseltamivir phosphate, India, , ,

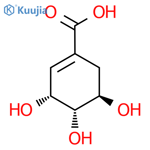

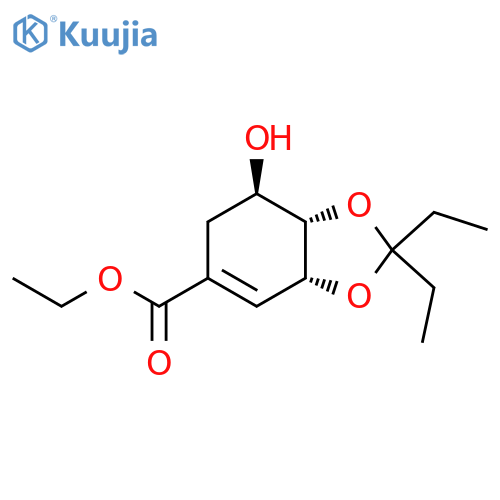

Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

943515-58-0 structure

Produktname:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

CAS-Nr.:943515-58-0

MF:C14H22O5

MW:270.321485042572

CID:1063373

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester

- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)

-

- Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1

- InChI-Schlüssel: UPBCFJGUCHGYAN-UTUOFQBUSA-N

- Lächelt: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 19

- Anzahl drehbarer Bindungen: 5

- Komplexität: 372

- Topologische Polaroberfläche: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D444480-250mg |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 250mg |

$ 184.00 | 2023-09-07 | ||

| TRC | D444480-2.5g |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |

943515-58-0 | 2.5g |

$ 1453.00 | 2023-09-07 |

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt

1.3 3 h, 25 - 35 °C

1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt

1.2 2 h, rt

1.2 2 h, rt

Referenz

- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Method for preparation of shikimate ether compounds, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt

Referenz

- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose, Tetrahedron, 2012, 68(34), 6803-6809

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Shikimic acid sulfonates and preparation method thereof, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 3 h, 40 - 70 °C

Referenz

- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux

1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C

Referenz

- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled

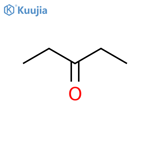

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt

Referenz

- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise, Organic Letters, 2015, 17(10), 2428-2430

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol

1.2 Reagents: Triethyl orthoformate

1.2 Reagents: Triethyl orthoformate

Referenz

- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid, Tetrahedron Letters, 2012, 53(13), 1561-1563

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt

Referenz

- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis, Tetrahedron Letters, 2011, 52(48), 6352-6354

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone

Referenz

- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate, Organic Process Research & Development, 1999, 3(4), 266-274

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C

1.3 Reagents: Triethyl orthoformate ; 30 min

1.4 Reagents: Triethylamine ; pH 8

Referenz

- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu), Green Chemistry, 2008, 10(7), 743-745

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux

Referenz

- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis, Tetrahedron, 2016, 72(15), 1838-1849

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate

- Shikimic acid

- Pentanone

- 3-Pentanone

- Shikimic Acid Ethyl Ester

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Verwandte Literatur

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester) Verwandte Produkte

- 29094-61-9(Glipizide)

- 1805497-06-6(Methyl 3-chloro-2-cyano-5-hydroxybenzoate)

- 2248320-85-4(Tert-butyl 2-amino-4-fluoro-3-methoxybenzoate)

- 112700-85-3(5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one)

- 927801-62-5(N1-{thieno3,2-cpyridin-4-yl}ethane-1,2-diamine)

- 2138044-56-9(1-(1-cyclopropylethoxy)-1-(iodomethyl)cycloheptane)

- 102993-73-7(1-(2,6-Dichlorophenyl)methyl-1H-imidazole)

- 561307-32-2(4-(difluoromethylidene)piperidine)

- 56578-34-8(4-(4-phenylphenyl)butan-2-one)

- 898439-47-9(N-tert-butyl-2-(6-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4-oxo-4H-pyran-3-yl)oxyacetamide)

Empfohlene Lieferanten

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Minglong (Xianning) Medicine Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge